molecular formula C7H5ClO2 B8785595 3-(Furan-2-yl)prop-2-enoyl chloride

3-(Furan-2-yl)prop-2-enoyl chloride

Cat. No.: B8785595
M. Wt: 156.56 g/mol
InChI Key: IMRILMSKMWAKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-yl)prop-2-enoyl chloride is an α,β-unsaturated acyl chloride derivative featuring a furan heterocycle at the β-position. The compound’s structure combines the electrophilic reactivity of the acyl chloride group with the conjugated π-system of the enoyl moiety, making it a versatile intermediate in organic synthesis.

The molecular formula of this compound can be deduced as C₇H₅ClO₂, with a molar mass of 156.57 g/mol. Its reactivity is expected to mirror that of related α,β-unsaturated acyl chlorides, participating in nucleophilic substitutions, cycloadditions, and condensations to form pyrazoles, imidazoles, and other pharmacologically relevant scaffolds .

Properties

Molecular Formula

C7H5ClO2

Molecular Weight

156.56 g/mol

IUPAC Name

3-(furan-2-yl)prop-2-enoyl chloride

InChI

InChI=1S/C7H5ClO2/c8-7(9)4-3-6-2-1-5-10-6/h1-5H

InChI Key

IMRILMSKMWAKCC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Electrophilicity: The α,β-unsaturated system in this compound enhances its electrophilicity compared to furoyl chloride, enabling conjugate additions and cyclizations.

Aromatic Substituent Effects: The furan ring’s electron-donating nature increases the enoyl chloride’s susceptibility to nucleophilic attack relative to the phenyl-substituted analog .

Thermal Stability: Acyl chlorides with conjugated systems (e.g., enoyl chlorides) are generally less stable than simple acyl chlorides due to competing elimination reactions.

Stability and Handling

  • Hydrolysis Sensitivity : Like all acyl chlorides, this compound is moisture-sensitive, requiring anhydrous conditions during synthesis and storage.
  • Thermal Decomposition : α,β-unsaturated acyl chlorides may undergo decomposition at elevated temperatures, necessitating controlled reaction conditions (e.g., reflux in inert solvents) .

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